(E)-5-(2-bromovinyl)-2-methylpyridine is an organic compound classified as a pyridine, a type of heterocyclic aromatic compound that features a nitrogen atom within its six-membered ring. This specific compound is characterized by the presence of a bromovinyl group at the 5-position and a methyl group at the 2-position of the pyridine ring, which imparts unique chemical properties and reactivity to the molecule. The molecular formula of (E)-5-(2-bromovinyl)-2-methylpyridine is with a molecular weight of approximately 198.06 g/mol.
The synthesis of (E)-5-(2-bromovinyl)-2-methylpyridine can be achieved through several methods, primarily involving the bromination of 2-methylpyridine followed by a Heck reaction to introduce the bromovinyl group. Key steps in this synthesis include:
The molecular structure of (E)-5-(2-bromovinyl)-2-methylpyridine can be represented by its canonical SMILES notation: CC1=NC=C(C=C1)C=CBr
. The structural features include:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 198.06 g/mol |
IUPAC Name | 5-(2-bromoethenyl)-2-methylpyridine |
InChI | InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3 |
InChI Key | KYGQCGQXBBYNTJ-UHFFFAOYSA-N |
(E)-5-(2-bromovinyl)-2-methylpyridine can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for (E)-5-(2-bromovinyl)-2-methylpyridine and its derivatives is significant in biological contexts, particularly in antiviral applications. The compound exhibits activity against various viruses through:
This mechanism underlines its potential as an antiviral agent.
The physical and chemical properties of (E)-5-(2-bromovinyl)-2-methylpyridine are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | Light yellow liquid |
Density | Approximately 1.494 g/cm³ |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Slightly soluble in chloroform and ethyl acetate |
Flash Point | Not specified |
Vapor Pressure | Not specified |
These properties indicate its stability and potential applications in various chemical processes.
(E)-5-(2-bromovinyl)-2-methylpyridine finds utility across multiple scientific domains:
The diverse applications underscore its significance in both research and industry contexts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7